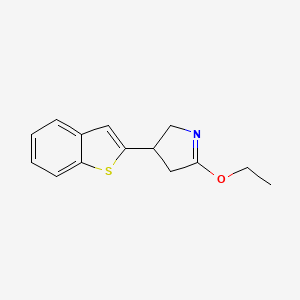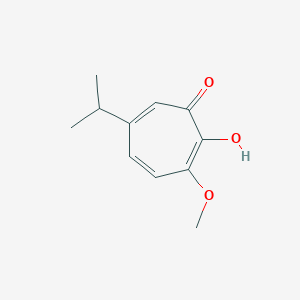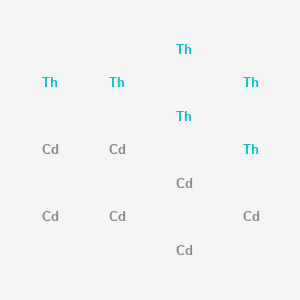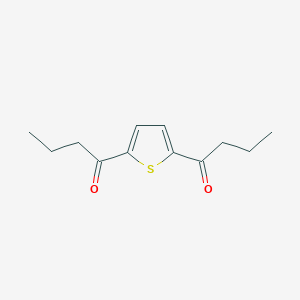
1,1'-(Thiene-2,5-diyl)di(butan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Thiene-2,5-diyl)di(butan-1-one) is an organic compound characterized by the presence of a thiene ring and two butanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) can be achieved through various synthetic routes. One common method involves the Claisen reaction, where a thiene derivative reacts with butanone under specific conditions. The reaction typically requires a base catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Thiene-2,5-diyl)di(butan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The thiene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiene derivatives .
Scientific Research Applications
1,1’-(Thiene-2,5-diyl)di(butan-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(Thiene-2,5-diyl)di(butan-1-one) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Pyrazine-1,4-diyl)di(butan-1-one): Similar in structure but contains a pyrazine ring instead of a thiene ring.
1,1’-(Thiophene-2,5-diyl)bisethan-1-one: Contains a thiophene ring and ethanone groups.
Uniqueness
1,1’-(Thiene-2,5-diyl)di(butan-1-one) is unique due to its specific combination of a thiene ring and butanone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
89913-86-0 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(5-butanoylthiophen-2-yl)butan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-3-5-9(13)11-7-8-12(15-11)10(14)6-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
ZRWASNSSVRIAOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(S1)C(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




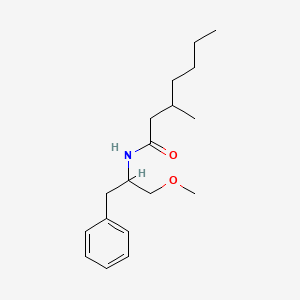
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
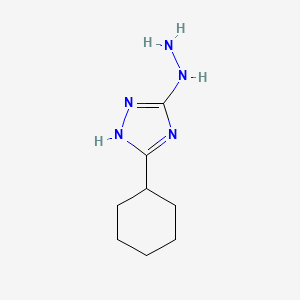
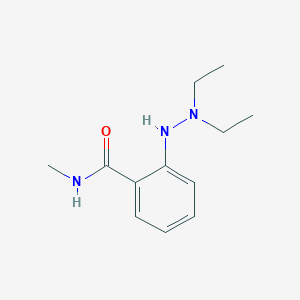
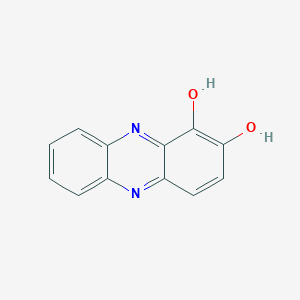

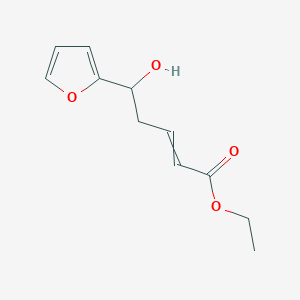
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
